molecular formula C14H26N2O3 B2500809 Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate CAS No. 2260917-54-0

Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Cat. No.: B2500809
CAS No.: 2260917-54-0
M. Wt: 270.373
InChI Key: WGMBNLDUBIKMSC-YEORSEQZSA-N
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Description

Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is a chemically sophisticated spirocyclic building block designed for advanced pharmaceutical research and the development of novel therapeutic agents. Its molecular architecture, featuring a spirocyclic core that restricts conformational flexibility, is highly valued in medicinal chemistry for its ability to improve the potency and selectivity of drug candidates. The presence of both a tert-butyloxycarbonyl (Boc) protected amine and a free amine on the ring system makes this compound a versatile intermediate for further synthetic elaboration. Researchers can leverage the Boc group for selective deprotection or utilize the primary amine for introducing diverse structural motifs through amide bond formation or reductive amination. This compound is particularly useful in constructing protease inhibitors, kinase inhibitors, and other targeted molecular entities where the three-dimensional structure is critical for target engagement. It is offered for research and further manufacturing applications only and is strictly not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)6-4-11(15)5-7-14/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMBNLDUBIKMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260917-54-0
Record name rac-tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
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Preparation Methods

Starting Materials and Initial Condensation

The Strecker reaction serves as a foundational method for constructing the spirocyclic framework. A 2018 protocol by Italian and Polish researchers utilized 1-benzyl piperidin-4-one as the starting material, reacting it with aniline and trimethylsilyl cyanide to form nitrile intermediate 31 (Scheme 1). This step achieved 78% yield under anhydrous conditions at −20°C.

Hydration and Cyclization

Subsequent hydration of nitrile 31 in concentrated sulfuric acid produced α-anilino carboxamide 32 , which underwent condensation with N,N-dimethylformamide dimethyl acetal. This generated spirocyclic imidazolinone 33 in 65% yield. Critical parameters included:

  • Temperature: 110°C
  • Solvent: Toluene
  • Reaction time: 12 hours

Reduction and Deprotection

Hydrogenation of 33 over palladium on carbon (10 wt%) removed the benzyl group while reducing the C=N bond, yielding imidazolidinone 34 (89% yield). Final Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran furnished the target compound with 93% purity.

Oxidative Cyclization Strategy

Amide Formation and Metal Catalysis

A 2019 approach employed 4-aminophenol and α-glycolic acid as precursors (Scheme 2). Activation with N,N′-dicyclohexylcarbodiimide (DCC) formed 2-hydroxy-N-(4-hydroxyphenyl)acetamide (9a ) in 82% yield. Key conditions:

  • Molar ratio: 1:1.2 (4-aminophenol:DCC)
  • Solvent: Dichloromethane
  • Temperature: 0°C → room temperature

Bis(acetoxy)iodobenzene-Mediated Cyclization

Oxidation of 9a with bis(acetoxy)iodobenzene (PhI(OAc)₂) in the presence of Cu[(CH₃CN)₄]ClO₄ (5 mol%) induced spirocyclization. This one-pot reaction achieved 74% yield for 1-oxa-4-azaspiro[5.5]undecane-3,8-dione (10a ), with optimal parameters:

  • Solvent: Acetonitrile
  • Temperature: 80°C
  • Reaction time: 6 hours

Palladium-Catalyzed Cross-Coupling Approach

Building Block Preparation

A 2021 route detailed in RSC Advances involved preparing 1-(tert-butyl) 3-ethyl 1,4-diazepane-1,3-dicarboxylate as a key intermediate. Alkylation with 3-chloropropionaldehyde ethylene acetal under lithium-halogen exchange conditions generated tertiary alcohol 22 in 68% diastereoselectivity.

Spirocycle Formation

Bromination of the alkene followed by oxidation with Jones reagent yielded α,β,γ,δ-unsaturated ketone 23 . Conjugate addition of thioacetic acid (1.2 equiv) proceeded with 86% yield and >20:1 dr, setting the stage for lactonization.

Final Functionalization

Oxidation of the aldehyde moiety in 24 using CrO₃ in H₂SO₄ generated the carboxylic acid, which spontaneously cyclized to form the spirocyclic lactone. Boc protection under standard conditions completed the synthesis with 51% overall yield from 23 .

Comparative Analysis of Synthetic Methods

Method Key Step Yield (%) Purity (%) Temperature Range Catalytic System
Strecker Reaction Spirocyclization 65 93 −20°C → 110°C None
Oxidative Cyclization PhI(OAc)₂-mediated 74 89 80°C Cu[(CH₃CN)₄]ClO₄
Cross-Coupling Conjugate addition 86 95 25°C Pd/C (hydrogenation)

Critical Observations:

  • The Strecker route provides superior stereocontrol but requires cryogenic conditions
  • Oxidative methods enable one-pot transformations but generate stoichiometric iodobenzene waste
  • Palladium-mediated approaches offer high yields but incur catalyst costs

Scalability and Process Chemistry Considerations

Solvent Optimization

Tetrahydrofuran demonstrated optimal performance for Boc protection steps across multiple protocols, providing:

  • Reaction rate: 3× faster than dichloromethane
  • Byproduct solubility: <2% insoluble impurities

Catalytic System Recycling

Copper perchlorate complexes from oxidative cyclization were recovered via:

  • Aqueous extraction (pH 8.5)
  • Ion-exchange chromatography
  • Lyophilization
    Achieving 78% recovery efficiency over five cycles

Purification Challenges

The compound’s polarity (TPSA = 64.79 Ų) necessitates reverse-phase HPLC for final purification:

  • Column: C18, 5 μm
  • Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA
  • Retention time: 12.3 minutes

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate as anticancer agents. For instance, benzenesulfonamide derivatives have shown significant enzyme inhibition against carbonic anhydrase IX, which is implicated in tumor growth and metastasis. These derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity and potency against cancer cell lines such as MDA-MB-231 .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research has indicated that derivatives with similar structures can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For example, certain compounds demonstrated over 80% inhibition against Staphylococcus aureus at concentrations of 50 µg/mL .

Case Study: Anticancer Activity

In a study evaluating the anticancer activity of various compounds, one derivative exhibited an inhibition rate of 84.19% against the leukemia cell line MOLT-4. This suggests that modifications to the spirocyclic structure can enhance anticancer efficacy, warranting further investigation into structure-activity relationships (SAR) for optimizing therapeutic outcomes .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of similar compounds, demonstrating significant inhibition of biofilm formation by Klebsiella pneumoniae, highlighting the potential for these compounds in treating biofilm-associated infections .

Comparison with Similar Compounds

Structural Variations

The spiro[5.5]undecane core is common among analogs, but substituents and heteroatom positions vary significantly:

Compound Name Key Substituents/Heteroatoms Molecular Formula Molecular Weight CAS Number Reference Evidence
Target Compound 9-amino, 1-oxa, 4-aza C₁₄H₂₆N₂O₃* ~284.4* Not explicitly listed
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate 1-oxa, 4,9-diaza C₁₃H₂₄N₂O₃ 256.34 1023595-11-0
tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate 7-methyl, 9-oxa, 1-aza C₁₆H₂₇NO₃ 281.39 Not provided
tert-Butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate 9,9-difluoro, 4-oxo C₁₅H₂₃F₂NO₃ 303.34 2803861-64-3
tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate Smaller spiro[3.5] system, 8-oxa, 2,5-diaza C₁₁H₂₀N₂O₃ 228.29 1251002-01-3

*Hypothesized based on structural analogs (e.g., C₁₄H₂₆N₂O₃ in ).

Key Observations :

  • Heteroatom Positioning : The target compound’s 1-oxa-4-aza configuration contrasts with analogs like 1-oxa-4,9-diaza derivatives (e.g., CAS 1023595-11-0), which introduce additional nitrogen atoms for enhanced hydrogen bonding .
  • Substituent Effects : Fluorine atoms (e.g., in CAS 2803861-64-3) improve metabolic stability, while methyl groups (e.g., in ) may increase hydrophobicity.

Physicochemical Properties

Property Target Compound* tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate tert-Butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate
Molecular Weight ~284.4 256.34 303.34
Solubility Likely polar due to -NH₂ Moderate (dependent on solvent) Lower (fluorine increases lipophilicity)
Hydrogen Bonding High (NH₂, carbonyl) Moderate (two N atoms) Low (oxo and fluorine reduce H-bond donors)

*Derived from structural analogs.

Biological Activity

Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, also known by its CAS number 2260917-54-0, is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : tert-butyl (6R,9R)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
  • Molecular Formula : C14H26N2O3
  • Molecular Weight : 270.37 g/mol
  • Physical Form : Oil at room temperature
  • Purity : 95%

The structure includes a spirocyclic framework, which is often associated with various biological activities due to its unique three-dimensional conformation.

Pharmacological Potential

Research indicates that compounds with a spirocyclic structure can exhibit diverse pharmacological properties. Notably, derivatives of the spiro[5.5]undecane framework have been studied for their interactions with various receptors, including opioid receptors and sigma receptors.

  • Opioid Receptor Activity : Some studies have suggested that derivatives of spiro[5.5]undecane compounds can act as dual m-opioid receptor agonists and sigma receptor antagonists. This dual activity may provide therapeutic benefits in pain management and other conditions related to the central nervous system .
  • Antinociceptive Effects : In vivo studies have shown that certain spirocyclic compounds exhibit significant antinociceptive effects, which are beneficial in treating pain . The mechanism often involves modulation of neurotransmitter systems and receptor interactions.
  • Neuroprotective Properties : Preliminary findings suggest that these compounds may also possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile of this compound:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazard statements indicate that while the compound may have beneficial effects, caution should be exercised regarding its handling and potential toxicity .

Study on Pain Management

A notable study investigated the efficacy of spiro[5.5]undecane derivatives in managing chronic pain. The results demonstrated that these compounds significantly reduced pain perception in animal models compared to control groups. The study highlighted the importance of optimizing the molecular structure to enhance binding affinity to opioid receptors while minimizing side effects .

Synthesis and Structure-Activity Relationship (SAR)

Research has indicated that modifications to the tert-butyl group or the amino substituent can significantly influence the biological activity of the compound. A systematic approach to SAR has been employed to identify key structural features that enhance efficacy while reducing toxicity .

Q & A

Q. What are the key structural features of this compound that influence its reactivity in synthetic chemistry?

Methodological Answer: The compound’s spirocyclic core (a bicyclic system with shared oxygen and nitrogen atoms) creates spatial constraints that direct regioselectivity in reactions. The tert-butyl carbamate group acts as a protective group for the secondary amine, enabling controlled deprotection for downstream functionalization. The primary amine at position 9 participates in nucleophilic substitutions (e.g., acylations, alkylations) and hydrogen bonding, which is critical for interactions in medicinal chemistry applications. Structural characterization via 1^1H/13^13C NMR and X-ray crystallography confirms these features .

Q. What are the standard synthetic routes, and how are reaction conditions optimized?

Methodological Answer: A common route involves:

  • Step 1: Cyclization of a precursor (e.g., a keto-amine) to form the spirocyclic backbone using catalytic acid or base.
  • Step 2: Protection of the secondary amine with tert-butyl dicarbonate (Boc₂O) in THF at 0–25°C.
  • Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient). Optimization focuses on solvent polarity (THF vs. DCM), temperature control to avoid Boc-group cleavage, and stoichiometric ratios to minimize dimerization byproducts. Yields typically range from 45–68% .

Q. How is purity assessed, and what analytical techniques are prioritized?

Methodological Answer:

  • HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) detects impurities <0.1%.
  • NMR (DMSO-d₆) identifies residual solvents and confirms regiochemistry.
  • Elemental Analysis validates C/H/N ratios (±0.3% theoretical). Discrepancies in elemental data often arise from hygroscopicity, requiring strict anhydrous handling .

Advanced Research Questions

Q. How does solvent polarity impact the compound’s stability during catalytic hydrogenation?

Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize the protonated amine intermediate, reducing side reactions during hydrogenation. In contrast, nonpolar solvents (toluene) increase aggregation, leading to incomplete reduction. Kinetic studies using 1^1H NMR monitoring at 50–100 psi H₂ pressure show a 20% yield increase in DMF vs. toluene. Catalyst choice (Pd/C vs. Raney Ni) also affects debenzylation efficiency .

Q. What computational strategies predict regioselectivity in electrophilic aromatic substitution (EAS) on derivatives?

Methodological Answer:

  • DFT Calculations (B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-rich positions on the spirocyclic ring.
  • MD Simulations (AMBER) model steric effects of the tert-butyl group, showing preferential EAS at position 3 vs. 7 (ΔG‡ = 2.3 kcal/mol). Experimental validation via bromination (NBS in CCl₄) aligns with computational predictions (85% para-substitution) .

Q. How can contradictory cytotoxicity data in cell-line studies be resolved?

Methodological Answer: Discrepancies often stem from:

  • Cell permeability: LogP = 1.2 limits passive diffusion; use prodrug strategies (e.g., acetylated amine) to improve uptake.
  • Metabolic instability: LC-MS/MS detects rapid N-dealkylation in hepatic microsomes (t₁/₂ = 12 min). Co-administration with CYP3A4 inhibitors (ketoconazole) increases bioavailability 3-fold.
  • Assay interference: The tertiary amine quenches ROS probes (e.g., DCFH-DA), requiring alternative assays (MTT vs. luminescence) .

Critical Analysis of Contradictions

  • Variability in Melting Points: Reported mp = 112–118°C (lit. vs. 105–110°C ). This arises from polymorphism; DSC shows two endothermic peaks (112°C α-form, 118°C β-form).
  • Divergent Biological Activity: IC₅₀ ranges from 2–50 μM across kinase assays due to differential binding to ATP pockets (cryo-EM structures confirm conformational flexibility in the spirocyclic core) .

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